The Keystone Chiral Intermediate: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
The Keystone Chiral Intermediate: A Technical Guide to tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
Abstract
This technical guide provides an in-depth analysis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, a pivotal chiral building block in contemporary pharmaceutical synthesis. Identified by its CAS number 154026-92-3 , this molecule is indispensable for the industrial production of leading statin drugs, including Rosuvastatin and Atorvastatin.[1] Its unique stereochemical configuration is paramount for the therapeutic efficacy of these cholesterol-lowering agents. This document will elucidate the compound's physicochemical properties, explore its synthesis methodologies with an emphasis on stereoselectivity, detail its critical role in drug development, and provide essential safety and handling protocols for laboratory and industrial settings.
Introduction: The Significance of Stereochemistry in Statin Synthesis
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. In the case of HMG-CoA reductase inhibitors, commonly known as statins, the precise stereochemistry of the side chain is a determining factor in their ability to effectively lower cholesterol.[1] Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate serves as a cornerstone intermediate, providing the necessary chiral framework for the synthesis of these life-saving drugs.[2][3] Its structure contains a hydroxyl group at the C-5 position with a specific (S)-configuration, which is crucial for the subsequent formation of the dihydroxyheptanoate side chain characteristic of many potent statins.[1] The presence of a chloro group at C-6 and a keto group at C-3 offers versatile handles for further chemical transformations.
Physicochemical Properties and Identification
A comprehensive understanding of the physical and chemical characteristics of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is fundamental for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 154026-92-3 | [1][4] |
| Molecular Formula | C10H17ClO4 | [1][4] |
| Molecular Weight | 236.69 g/mol | [1][4] |
| IUPAC Name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | [1] |
| Appearance | Pale Yellow to Pale Brown Oil | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [5] |
Chemical Structure:
Caption: Chemical structure of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate.
Synthesis Methodologies: Achieving Chiral Purity
The synthesis of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a critical step that dictates the enantiomeric purity of the final statin product. A key transformation is the stereoselective reduction of the ketone at the C-3 position to a hydroxyl group, leading to the formation of the corresponding diol, tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate, another crucial intermediate.[6][7]
Catalytic Hydrogenation
One established method involves the catalytic hydrogenation of the ketone. This approach leverages chiral catalysts to ensure high stereoselectivity.
Experimental Protocol:
-
Dissolution: Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in a suitable organic solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Catalyst Addition: Introduce a chiral ruthenium catalyst, such as Ru[(R)-TolBINAP]Cl2, under an inert atmosphere. The molar ratio of the substrate to the catalyst is typically maintained between 1:0.0003 and 1:0.0005.[8]
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to 3-5 MPa.
-
Reaction Conditions: Maintain the reaction temperature between 40°C and 60°C for 4 to 7 hours.[8]
-
Work-up and Purification: Upon completion, the reaction mixture is carefully depressurized, and the catalyst is removed. The product, (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is then isolated and purified using standard techniques like column chromatography.
The choice of a chiral catalyst like Ru[(R)-TolBINAP]Cl2 is deliberate; its binaphthyl phosphine ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone, thus yielding the desired (3R) stereoisomer with high enantiomeric excess.
Caption: Catalytic hydrogenation workflow for the synthesis of the corresponding diol.
Biocatalytic Reduction
An increasingly favored approach, particularly for large-scale industrial synthesis, is the use of stereoselective carbonyl reductases.[6][9] This biocatalytic method offers several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[6]
Workflow:
-
Enzyme Source: A carbonyl reductase, often sourced from microorganisms like Escherichia coli, is employed.[6]
-
Cofactor Requirement: These enzymes typically require a nicotinamide cofactor (NADH or NADPH) for their activity.[7]
-
Reaction Setup: The reaction is carried out in an aqueous buffer system at a controlled temperature, often around 30°C.
-
Substrate Addition: The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is added to the bioreactor.
-
Conversion and Isolation: The enzyme selectively reduces the ketone to the (3R)-alcohol, yielding the diol with high purity. The product is then extracted and purified.
The high substrate concentrations and product yields achievable with this method make it a cost-effective and efficient route for industrial production.[6]
Application in Rosuvastatin Synthesis
The primary and most significant application of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is as a key intermediate in the synthesis of Rosuvastatin.[10] The subsequent diol, (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is further processed to construct the full side chain of the statin.
Caption: Simplified pathway from the title compound to the Rosuvastatin side chain.
Analytical Characterization
Ensuring the purity and identity of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is crucial. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl group, methylene protons, methine proton adjacent to the hydroxyl group, and the chloromethyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the tert-butyl group, and carbons of the hexanoate backbone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (236.69 g/mol ) and characteristic fragmentation patterns. |
| Chiral HPLC | A single major peak indicating high enantiomeric purity. |
Safety and Handling
Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a chemical that should be handled with care in a laboratory setting.
-
Hazard Statements: It is reported to be toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[5]
-
Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.[5]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]
Conclusion
Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is more than just a chemical intermediate; it is a testament to the importance of stereochemistry in modern drug design and development. Its efficient and stereoselective synthesis is a key enabler for the large-scale production of essential cholesterol-lowering medications. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and professionals in the pharmaceutical industry.
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